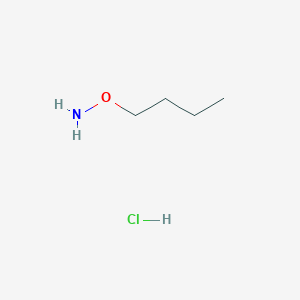

O-butylhydroxylamine hydrochloride

Description

The exact mass of the compound O-butylhydroxylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality O-butylhydroxylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-butylhydroxylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

O-butylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-2-3-4-6-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYRNQWVAPCTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484274 | |

| Record name | O-butylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4490-82-8 | |

| Record name | Hydroxylamine, O-butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4490-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-butylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Butylhydroxylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-Butylhydroxylamine Hydrochloride: A Comprehensive Guide to Synthesis, Purification, and Characterization

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility and Importance of O-Butylhydroxylamine Hydrochloride

O-Butylhydroxylamine hydrochloride (CAS No: 4490-82-8) is a pivotal reagent in modern organic and medicinal chemistry. As a stable salt of O-butylhydroxylamine, it serves as a crucial building block in the synthesis of a wide array of complex molecules. Its primary utility lies in its ability to react with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives, a transformation that is fundamental in the creation of pharmaceuticals, fine chemicals, and agrochemicals.[1][2] Professionals in drug development frequently utilize this compound for producing advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including matrix metalloproteinase (MMP) inhibitors and antimalarial agents.[3][4] Furthermore, its application extends to analytical chemistry, where it is used for the detection and quantification of carbonyls.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of O-butylhydroxylamine hydrochloride. It is designed for researchers and scientists, emphasizing the causal relationships behind experimental choices to ensure both high yield and exceptional purity.

Part 1: The Synthetic Pathway - A Modern Approach

The synthesis of O-alkylhydroxylamines can be approached through several routes. However, many traditional methods involve hazardous reagents or precursors that lack functional group tolerance. The selected methodology, adapted from the work of Albrecht, Defoin, and Tarnus, presents a direct and efficient two-step process starting from the corresponding alcohol (1-butanol).[5] This approach is advantageous as it avoids the preliminary conversion of the alcohol to an alkyl halide and circumvents the use of hydrazine, which can be detrimental to sensitive substrates.[5]

The overall strategy involves:

-

Activation of the Alcohol: Conversion of 1-butanol to its methanesulfonate (mesylate) ester. This transforms the hydroxyl group, a poor leaving group, into a good leaving group (mesylate), priming the molecule for nucleophilic substitution.

-

Nucleophilic Substitution and Deprotection: O-alkylation of a protected hydroxylamine (tert-butyl N-hydroxycarbamate) with the butyl mesylate, followed by acidic removal of the N-Boc protecting group to yield the final hydrochloride salt.

Reaction Mechanism and Rationale

The core of the synthesis is an SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen of tert-butyl N-hydroxycarbamate acts as the nucleophile, attacking the primary carbon of butyl mesylate and displacing the mesylate leaving group. The use of a base, such as 1,8-Diazabicycloundec-7-ene (DBU), is critical to deprotonate the N-hydroxycarbamate, thereby increasing its nucleophilicity. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen, preventing undesired side reactions. The final step involves acidic hydrolysis using hydrochloric acid in an anhydrous solvent, which selectively cleaves the Boc group and protonates the resulting O-butylhydroxylamine to furnish the stable, crystalline hydrochloride salt.[5]

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Butyl Methanesulfonate

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 200 mL) and 1-butanol (10.0 g, 135 mmol).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Slowly add triethylamine (20.5 mL, 148 mmol) to the stirred solution.

-

Mesylation: Add methanesulfonyl chloride (11.5 mL, 148 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by slowly adding 1 M HCl (100 mL). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield butyl methanesulfonate as a clear oil. Proceed to the next step without further purification.

Step 2: Synthesis of O-Butylhydroxylamine Hydrochloride

-

Setup: In a separate flask under a nitrogen atmosphere, dissolve tert-butyl N-hydroxycarbamate (17.9 g, 135 mmol) in anhydrous N,N-Dimethylformamide (DMF, 150 mL).

-

Base Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (22.3 mL, 148 mmol) to the solution and stir for 15 minutes at room temperature.

-

Alkylation: Add the crude butyl methanesulfonate from the previous step to the reaction mixture. Stir at room temperature for 24 hours.

-

Workup: Pour the reaction mixture into water (500 mL) and extract with diethyl ether (3 x 150 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-O-butylhydroxylamine.

-

Deprotection: Dissolve the crude intermediate in anhydrous diethyl ether (150 mL). Cool to 0 °C and bubble dry hydrogen chloride gas through the solution for 20 minutes (or add a 4 M solution of HCl in dioxane) until a white precipitate forms.

-

Isolation: Stir the suspension for 1 hour at 0 °C. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield crude O-butylhydroxylamine hydrochloride.

Part 2: Purification - Achieving Analytical Grade Purity

Purification is a critical step to remove unreacted starting materials, by-products from side reactions, and residual solvents. For crystalline solids like O-butylhydroxylamine hydrochloride, recrystallization is the most effective and widely used purification technique.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[7] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, while impurities remain either fully soluble or insoluble at all temperatures.

Detailed Experimental Protocol: Recrystallization

-

Solvent Selection: A common and effective solvent system for hydroxylamine salts is a mixture of a polar alcohol (like ethanol or isopropanol) and a non-polar co-solvent (like diethyl ether or hexanes). For this protocol, an ethanol/diethyl ether system is recommended.

-

Dissolution: Place the crude O-butylhydroxylamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling continuously, until the solid just dissolves. The key is to use the absolute minimum volume of hot solvent to create a saturated solution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution gently for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Avoid disturbing the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold diethyl ether. This removes any soluble impurities adhering to the crystal surface without dissolving the product.

-

Drying: Dry the pure, white crystalline product under high vacuum to remove all traces of solvent.

Part 3: Analytical Characterization and Quality Control

To validate the identity, structure, and purity of the synthesized O-butylhydroxylamine hydrochloride, a suite of analytical techniques should be employed.

| Property | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₄H₁₂ClNO | --- |

| Molecular Weight | 125.60 g/mol | Mass Spectrometry |

| Melting Point | Approx. 155-159 °C (decomposes)[3][4] | Melting Point Apparatus |

| Purity (¹H NMR) | ≥98.0%[8] | ¹H NMR Spectroscopy |

| Solubility | Soluble in water[3] | Solubility Test |

| Structure | Consistent with proposed structure | ¹H NMR, ¹³C NMR |

¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of O-butylhydroxylamine hydrochloride.[8] Key signals would correspond to the butyl chain protons and the amine protons.

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount when working with O-butylhydroxylamine hydrochloride to ensure laboratory safety and maintain product integrity.

-

Hazards: The compound is classified as a skin and eye irritant.[9][10] Inhalation may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[9][11] Work in a well-ventilated area or a chemical fume hood.[9][10]

-

Storage: O-butylhydroxylamine hydrochloride is hygroscopic.[11][12] Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[9] Protect from moisture.

-

Spill & Disposal: In case of a spill, avoid creating dust. Scoop the material into a suitable container for disposal. Dispose of waste material in accordance with local, state, and federal regulations.[10]

Conclusion

This guide outlines a reliable and modern methodology for the synthesis and purification of high-purity O-butylhydroxylamine hydrochloride. By understanding the chemical principles behind each step—from the activation of 1-butanol to the rationale for recrystallization—researchers can confidently and safely produce this valuable reagent. The protocols provided, when combined with rigorous analytical characterization and adherence to safety guidelines, will enable the consistent production of material suitable for the demanding applications in pharmaceutical development and advanced organic synthesis.

References

-

Chemdad Co., Ltd. O-TERT-BUTYLHYDROXYLAMINE HYDROCHLORIDE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. O-Butylhydroxylamine Hydrochloride: A Versatile Reagent for Organic Synthesis and Pharmaceutical Intermediates. [Link]

- Google Patents. US6512143B1 - Salts of N-tert-butylhydroxylamine.

-

Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. [Link]

-

PubChem. O-tert-butylhydroxylamine hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.

- Google Patents.

- Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.

-

University of Rochester. Recrystallization and Crystallization. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. O-叔丁基羟胺 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. O-TERT-BUTYLHYDROXYLAMINE HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. mt.com [mt.com]

- 8. file.leyan.com [file.leyan.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of O-Butylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development and complex organic synthesis, a profound understanding of the physicochemical properties of key reagents and intermediates is paramount. O-Butylhydroxylamine hydrochloride, a versatile building block, is no exception. Its utility in the synthesis of active pharmaceutical ingredients (APIs), particularly in the formation of oximes and nitrones, necessitates a comprehensive characterization of its fundamental properties.[1] This guide, designed for the discerning researcher, moves beyond a simple recitation of data points. It aims to provide a deeper, more instructive exploration of the "why" behind the "what"—elucidating the causal relationships between experimental choices and the resultant data, and contextualizing these properties within the broader framework of drug development.

As Senior Application Scientists, we recognize that true scientific integrity is built on a foundation of expertise, experience, and trustworthiness. To that end, every protocol described herein is presented as a self-validating system, grounded in established analytical principles. This guide is structured to empower you with not only the technical data but also the field-proven insights necessary to leverage O-butylhydroxylamine hydrochloride to its fullest potential in your research and development endeavors.

Section 1: Isomeric Considerations and Identification

O-Butylhydroxylamine hydrochloride can exist as two primary isomers: O-n-butylhydroxylamine hydrochloride and O-tert-butylhydroxylamine hydrochloride. The spatial arrangement of the butyl group significantly influences the molecule's steric hindrance and electronic properties, which in turn affects its reactivity and physical characteristics. While both isomers are commercially available, O-tert-butylhydroxylamine hydrochloride is more commonly cited in the scientific literature and utilized in synthetic applications due to its unique reactivity profile.[1][2]

For clarity and comprehensive comparison, this guide will address both isomers where data is available, with a primary focus on the more prevalent tertiary isomer.

Table 1: Core Physicochemical and Identification Properties

| Property | O-n-Butylhydroxylamine Hydrochloride | O-tert-Butylhydroxylamine Hydrochloride |

| Synonyms | Butoxyamine hydrochloride | 2-Aminooxy-2-methylpropane hydrochloride, tert-Butoxyamine hydrochloride[1] |

| CAS Number | 4490-82-8 | 39684-28-1[1] |

| Molecular Formula | C₄H₁₁NO·HCl | C₄H₁₁NO·HCl[1] |

| Molecular Weight | 125.60 g/mol | 125.60 g/mol [1][3] |

| Appearance | White to almost white powder or crystal | Off-white to light pink solid[1] |

| Melting Point | 157-161 °C | 155 - 165 °C[1] |

Section 2: Core Physicochemical Properties and Their Significance in Drug Development

A thorough understanding of the physicochemical properties of a synthetic intermediate like O-butylhydroxylamine hydrochloride is critical for process development, formulation, and ensuring the quality and stability of the final API.

Acidity and Basicity (pKa)

The pKa of O-butylhydroxylamine hydrochloride is a critical parameter that governs its degree of ionization at a given pH. This, in turn, influences its solubility, reactivity, and biological absorption characteristics if it were to be part of a final drug molecule. As a hydrochloride salt of a weak base, the equilibrium between the protonated and free base form is key to its behavior in solution.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a self-validating method for the experimental determination of the pKa of O-butylhydroxylamine hydrochloride.

Principle: A solution of the hydrochloride salt is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Materials:

-

O-butylhydroxylamine hydrochloride sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

High-purity water (Milli-Q or equivalent)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A)

-

Volumetric flasks and pipettes (Class A)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a sample of O-butylhydroxylamine hydrochloride to prepare a solution of known concentration (e.g., 1 mM) in high-purity water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Titration Setup: Place a known volume of the sample solution (e.g., 20 mL) in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).

-

Self-Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be within an acceptable range (e.g., ± 0.05 pH units).

Melting Point and Thermal Behavior

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range. Differential Scanning Calorimetry (DSC) is a powerful technique for accurately determining the melting point and enthalpy of fusion.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic process that results in a characteristic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

Materials:

-

O-butylhydroxylamine hydrochloride sample

-

DSC instrument with a refrigerated cooling system

-

Aluminum or hermetic DSC pans and lids

-

High-purity nitrogen gas for purging

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of the sample (e.g., 2-5 mg) into a DSC pan and seal it.

-

DSC Analysis: Place the sample pan in the DSC cell and an empty sealed pan as a reference. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm, which corresponds to the melting point. The area under the peak can be used to calculate the enthalpy of fusion.

-

Self-Validation: Analyze at least three independent samples to determine the mean and standard deviation of the melting point.

Solubility Profile

The solubility of O-butylhydroxylamine hydrochloride in various solvents is a critical factor in its application in organic synthesis and in the formulation of any potential drug product derived from it. As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water and lower alcohols, and limited solubility in nonpolar organic solvents.

Table 2: Solubility of O-Butylhydroxylamine Hydrochloride Isomers

| Solvent | O-n-Butylhydroxylamine Hydrochloride | O-tert-Butylhydroxylamine Hydrochloride |

| Water | Soluble | Soluble (0.5 g/10 mL)[3] |

| Methanol | Soluble[4] | Soluble |

Experimental Protocol: Determination of Aqueous and Organic Solubility

Principle: The equilibrium solubility is determined by adding an excess of the solid to a known volume of the solvent and allowing it to equilibrate. The concentration of the dissolved solid in the supernatant is then quantified by a suitable analytical technique, such as HPLC.

Materials:

-

O-butylhydroxylamine hydrochloride sample

-

A range of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, dichloromethane, toluene)

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Equilibration: Add an excess amount of the solid sample to a known volume of each solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter. Dilute the filtered solution as necessary to fall within the linear range of the analytical method.

-

Quantification: Analyze the diluted solutions by a validated HPLC method to determine the concentration of the dissolved compound.

-

Self-Validation: Prepare and analyze each solvent system in triplicate.

Purity and Stability

Ensuring the purity of starting materials and intermediates is a cornerstone of pharmaceutical manufacturing. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the main component from any impurities or degradation products.

Experimental Protocol: Purity Determination by Stability-Indicating HPLC

Principle: A reversed-phase HPLC method is developed to separate O-butylhydroxylamine hydrochloride from potential impurities and degradation products. The peak area of the main component is used to calculate its purity.

Materials:

-

O-butylhydroxylamine hydrochloride sample

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

HPLC-grade water

-

Buffers (e.g., phosphate or acetate buffer)

Suggested HPLC Method Parameters (to be optimized):

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard and Sample Preparation: Prepare a standard solution of known concentration and a sample solution in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Integrate the peak areas in the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a reference standard for external calibration.

-

Forced Degradation (for stability-indicating method development): Subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the main peak from all degradation product peaks.

Section 3: Synthesis of O-Butylhydroxylamine Hydrochloride

A common and efficient method for the synthesis of O-substituted hydroxylamines involves a two-step process starting from the corresponding alcohol. This method avoids the use of potentially hazardous reagents like hydrazine.[5]

Diagram 1: General Synthesis of O-Alkylhydroxylamine Hydrochlorides

Caption: A two-step synthesis of O-butylhydroxylamine hydrochloride from butanol.

Section 4: Interplay of Physicochemical Properties in Drug Development

The physicochemical properties of O-butylhydroxylamine hydrochloride, as a synthetic intermediate, have a cascading effect on the properties of the final API and its subsequent development into a drug product.

Diagram 2: Impact of Physicochemical Properties on Drug Development

Caption: Relationship between core physicochemical properties and key drug development stages.

References

-

Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics - ACS Publications. [Link]

-

Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics - ACS Publications - American Chemical Society. [Link]

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

-

Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Organic Chemistry Portal. [Link]

-

China CAS:4490-82-8 | O-ButylhydroxylaMine Hydrochloride. LookChem. [Link]

-

O-tert-Butylhydroxylamine hydrochloride (≥99.0% (AT)). Amerigo Scientific. [Link]

-

stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. [Link]

-

Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. Organic Letters - ACS Publications. [Link]

-

The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum. [Link]

-

Development of a Melting Point Depression Method to Measure the Solubility of a Small-Molecule Drug in Poly-Lactic-co-Glycolic Acid (PLGA). PubMed. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

-

A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. PubMed. [Link]

-

N-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777896. PubChem. [Link]

-

O-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777906. PubChem. [Link]

-

Simple Method for the Estimation of pKa of Amines†. [Link]

-

(PDF) Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. ResearchGate. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. Semantic Scholar. [Link]

-

pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). ResearchGate. [Link]

-

Table 1 pKa values determined by potentiometric titration with HCl. ResearchGate. [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

Sources

O-Butylhydroxylamine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

O-Butylhydroxylamine hydrochloride (CAS No: 4490-82-8) is a pivotal reagent in modern organic synthesis, serving as a versatile building block for complex molecules, particularly within the pharmaceutical industry. This guide provides an in-depth technical examination of its core properties, reactivity, and strategic applications. We will explore the mechanistic underpinnings of its primary reaction—the formation of O-butyloximes—and its role in modulating the physicochemical and pharmacokinetic profiles of drug candidates. This document offers field-proven experimental protocols and expert insights, designed to equip researchers, chemists, and drug development professionals with the knowledge to effectively leverage this compound in their synthetic endeavors.

Introduction: The Strategic Value of O-Alkylhydroxylamines

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic outcomes. O-alkylhydroxylamines, particularly O-butylhydroxylamine hydrochloride, have emerged as indispensable tools for this purpose. Their hallmark reaction with aldehydes and ketones yields stable O-alkyloxime ethers, a functional group that can profoundly influence a molecule's lipophilicity, metabolic stability, and bioisosteric properties.[1][2] The introduction of the O-butyl chain provides a reliable method for increasing non-polarity, which can be critical for enhancing membrane permeability and oral bioavailability. This guide moves beyond a simple recitation of facts to explain the causality behind its application, empowering scientists to make informed decisions in the laboratory.

Core Physicochemical & Structural Data

A foundational understanding of a reagent's physical and chemical identity is the starting point for any successful synthetic application.

Molecular Structure

O-butylhydroxylamine hydrochloride consists of a linear four-carbon alkyl chain (n-butyl) attached to the oxygen atom of a hydroxylamine core. The amine is protonated, forming a stable hydrochloride salt, which enhances its shelf-life and handling characteristics.

Diagram 1: Molecular Structure of O-butylhydroxylamine hydrochloride

Caption: Key steps in the formation of an O-butyloxime ether.

Expertise & Experience: The choice of base and solvent is critical. While inorganic bases like sodium acetate can be used, organic bases such as pyridine or triethylamine are often preferred as they can also act as catalysts for the dehydration step. The reaction is typically performed in a protic solvent like ethanol to facilitate proton transfer.

Field-Proven Experimental Protocol

This protocol describes a robust and self-validating method for the synthesis of an O-butyloxime from a generic ketone, incorporating checks to ensure reaction integrity.

Objective

To synthesize the O-butyloxime derivative of 4'-methoxyacetophenone as a model reaction.

Materials

-

4'-Methoxyacetophenone

-

O-Butylhydroxylamine hydrochloride (CAS: 4490-82-8)

-

Pyridine, anhydrous

-

Ethanol (200 proof)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates

Experimental Workflow

Diagram 3: Laboratory Workflow for O-Butyloxime Synthesis

Caption: A self-validating workflow for reproducible oxime synthesis.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 4'-methoxyacetophenone (1.0 eq) in ethanol, add O-butylhydroxylamine hydrochloride (1.2 eq) followed by pyridine (2.0 eq).

-

Causality: Using a slight excess (1.2 eq) of the hydroxylamine ensures the complete consumption of the limiting ketone. Pyridine serves as both the base to free the nucleophile and a solvent.

-

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain with stirring.

-

In-Process Control (IPC): Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC) with a 4:1 Hexanes:EtOAc eluent. The reaction is complete when the starting ketone spot is no longer visible by UV light.

-

Trustworthiness: This IPC step is a critical self-validating check. It prevents premature workup of an incomplete reaction or prolonged heating that could lead to side products, ensuring efficiency and reproducibility.

-

-

Workup and Extraction: Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ (to remove residual acid), and brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure O-butyloxime product.

Safety and Hazard Management

O-Butylhydroxylamine hydrochloride is classified as a substance that causes skin and serious eye irritation. * Handling: Always handle this reagent in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. * Spills: In case of skin contact, wash thoroughly with plenty of water. If eye contact occurs, rinse cautiously with water for several minutes. * Storage: Store in a tightly closed container in a cool, dry place, protected from moisture.

Conclusion

O-Butylhydroxylamine hydrochloride is more than a simple reagent; it is a strategic tool for molecular design in drug discovery. Its ability to predictably form stable oxime ethers allows medicinal chemists to fine-tune critical ADME properties, transforming a promising compound into a viable drug candidate. By understanding the causality behind the reaction mechanism and employing robust, self-validating protocols, researchers can confidently and effectively utilize this compound to accelerate the development of novel therapeutics.

References

- Title: O-Butylhydroxylamine HCl Source: LabSolutions URL

- Title: O-tert-Butylhydroxylamine hydrochloride Source: Chem-Impex URL

- Title: O-tert-Butylhydroxylamine hydrochloride | CAS 39684-28-1 Source: Santa Cruz Biotechnology URL

- Title: O-tert-Butylhydroxylamine = 99.

- Source: TCI EUROPE N.V.

- Title: 39684-28-1 | O-tert-butylhydroxylamine Source: ChemScene URL

- Title: O-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777906 Source: PubChem, National Center for Biotechnology Information URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: SAFETY DATA SHEET - O-(tert-Butyl)

- Title: The Discovery and Evolution of O-Benzylhydroxylamine Derivatives: A Technical Guide Source: BenchChem URL

Sources

Introduction: The Role of O-Butylhydroxylamine Hydrochloride in Modern Chemistry

An In-depth Technical Guide to the Solubility and Stability of O-Butylhydroxylamine Hydrochloride

O-Butylhydroxylamine hydrochloride (CAS No. 4490-82-8) is a versatile and pivotal reagent in the fields of organic synthesis and pharmaceutical development.[1] As a key building block, it is frequently employed in the synthesis of complex molecules, particularly for the selective reduction of carbonyl compounds to form stable oxime derivatives.[1] Its utility extends to the creation of nitrones, which are crucial intermediates in the synthesis of various biologically active molecules and heterocycles.[1] Given its importance in the preparation of Active Pharmaceutical Ingredients (APIs), a comprehensive understanding of its physicochemical properties—specifically its solubility and chemical stability—is paramount for researchers, process chemists, and formulation scientists.[1]

This guide provides an in-depth analysis of the solubility profile and stability characteristics of O-butylhydroxylamine hydrochloride. It is designed to equip scientists with the foundational knowledge and practical methodologies required to handle, formulate, and analyze this compound effectively, ensuring reproducible and reliable outcomes in research and development.

Section 1: Core Physicochemical Properties

A fundamental understanding of a compound's properties is the bedrock of its successful application. O-Butylhydroxylamine hydrochloride is a white to off-white crystalline powder.[1][2] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4490-82-8 | [1][3][4] |

| Molecular Formula | C₄H₁₁NO·HCl (or C₄H₁₂ClNO) | [4] |

| Molecular Weight | 125.6 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 157-161°C | [4] |

| Purity | Typically ≥98.0% | [1] |

| Key Sensitivities | Moisture sensitive, Hygroscopic | [2][3][4] |

| Storage Conditions | Store in a cool, shaded, dry place under an inert atmosphere. | [2][3] |

Section 2: Solubility Profile

The solubility of an API or intermediate dictates its reaction conditions, purification methods, and potential formulation strategies. As the hydrochloride salt of an amine, O-butylhydroxylamine hydrochloride's solubility is significantly influenced by the polarity of the solvent and its ability to engage in hydrogen bonding.

Qualitative and Quantitative Solubility Data

| Solvent | Polarity Index | Expected Solubility | Experimental Data |

| Water | 10.2 | High | Soluble[2] |

| Methanol | 5.1 | High | Soluble[4] |

| Ethanol | 4.3 | Moderate to High | To be determined |

| Isopropanol | 3.9 | Moderate | To be determined |

| Acetonitrile | 5.8 | Low to Moderate | To be determined |

| Acetone | 4.3 | Low | To be determined |

| Dichloromethane | 3.1 | Very Low | To be determined |

| Toluene | 2.4 | Insoluble | To be determined |

| Hexane | 0.1 | Insoluble | To be determined |

Note: The related isomer, O-tert-butylhydroxylamine hydrochloride, has a reported aqueous solubility of 0.5 g/10 mL, which can serve as a preliminary estimate.[5][6]

Experimental Protocol for Solubility Determination

To ensure accuracy, the solubility of a specific batch should always be determined experimentally. The following protocol describes a standard method for determining solubility using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of O-butylhydroxylamine hydrochloride in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of O-butylhydroxylamine hydrochloride to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection: Allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm filter (compatible with the solvent) to remove any undissolved particles.

-

Dilution: Immediately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Quantification is typically achieved via a calibration curve prepared from standards of known concentration.

-

Calculation: The solubility is calculated from the quantified concentration, accounting for the dilution factor.

Caption: Workflow for Experimental Solubility Determination.

Section 3: Chemical Stability and Degradation

Stability is a critical quality attribute. Degradation of a chemical can lead to loss of potency, altered reactivity, and the formation of potentially hazardous impurities. O-butylhydroxylamine hydrochloride's known sensitivity to moisture is a primary stability concern.[3][4]

Factors Influencing Stability

Forced degradation studies are essential to identify likely degradation products and establish degradation pathways.[7] Key stress conditions include:

-

Hydrolysis: As a hydrochloride salt, the compound's stability is expected to be pH-dependent. Hydrolysis, the decomposition of a compound by reaction with water, is a common degradation pathway for many pharmaceuticals.[7][8][9]

-

Oxidation: The hydroxylamine moiety can be susceptible to oxidation.[9] This process can be initiated by atmospheric oxygen, peroxides, or trace metals.

-

Photolysis: Exposure to UV or visible light can provide the energy to break chemical bonds and induce degradation.[7] Functional groups like N-oxides and weak C-H or O-H bonds can increase photosensitivity.[7]

-

Thermolysis: High temperatures can accelerate degradation reactions.[7]

Proposed Degradation Pathways

While specific degradation studies for O-butylhydroxylamine hydrochloride are not publicly documented, logical pathways can be proposed based on its chemical structure. The N-O bond is a potential site for hydrolytic cleavage under acidic or basic conditions. The nitrogen atom is also susceptible to oxidation.

Caption: Experimental Workflow for a Forced Degradation Study.

Section 4: Analytical Methodologies

Accurate quantification is the cornerstone of both solubility and stability studies. While various techniques exist, HPLC is often the method of choice due to its specificity, sensitivity, and ability to separate the parent compound from impurities or degradants.

-

Titration: Purity assessment of the raw material is often performed by titration. [10][11]* Gas Chromatography (GC): For certain hydroxylamine compounds, GC methods involving derivatization have been developed to enhance volatility and detection. [12]* High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a robust method for quantifying O-butylhydroxylamine hydrochloride. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common starting point. [8][13] Developing a "stability-indicating" HPLC method is crucial. This means the method must be able to resolve the main peak from all potential degradation product peaks, ensuring that any decrease in the parent compound's peak area is a true measure of its degradation.

Conclusion

O-Butylhydroxylamine hydrochloride is a valuable reagent whose effective use hinges on a thorough understanding of its solubility and stability. This guide has established that the compound is a moisture-sensitive, crystalline solid with good solubility in polar solvents. Its stability is influenced by pH, oxidizing agents, light, and temperature. The provided protocols offer a robust framework for researchers to experimentally determine the solubility profile and to perform forced degradation studies. By applying these principles and methodologies, scientists in pharmaceutical development and organic synthesis can ensure the quality, reliability, and success of their work with this important chemical intermediate.

References

- O-(tert-Butyl)

- O-tert-Butylhydroxylamine hydrochloride. Chem-Impex.

- B5686 - O-Butylhydroxylamine Hydrochloride - SAFETY D

- Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.).

- O-Butylhydroxylamine HCl. LabSolutions.

- O-tert-Butylhydroxylamine hydrochloride. Sigma-Aldrich.

- N-(tert-Butyl)

- O-(tert-Butyl)

- N-tert-butylhydroxylamine hydrochloride. (2025). PubChem.

- N-tert-Butylhydroxylamine hydrochloride. Chem-Impex.

- Hydroxylamine hydrochloride - SAFETY D

- O-Butylhydroxylamine Hydrochloride: A Versatile Reagent. NINGBO INNO PHARMCHEM CO.,LTD.

- N-(tert-Butyl)hydroxylamine Hydrochloride. (2024). ChemBK.

- O-tert-Butylhydroxylamine hydrochloride. (n.d.). Sigma-Aldrich.

- Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography. (2014).

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

- Adegbolagun, O. A. (2017). Degradation Pathway.

- Kumar, V. J., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. labsolu.ca [labsolu.ca]

- 5. O-tert-Butylhydroxylamine = 99.0 AT 39684-28-1 [sigmaaldrich.com]

- 6. O-tert-ブチルヒドロキシルアミン 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

O-Butylhydroxylamine Hydrochloride: A Technical Guide to Safe Handling and Application

Introduction

O-Butylhydroxylamine hydrochloride is a versatile reagent employed by researchers and drug development professionals in a variety of synthetic applications. As with many hydroxylamine derivatives, its utility is accompanied by specific handling requirements to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth examination of the safety and handling protocols for O-butylhydroxylamine hydrochloride, moving beyond standard Safety Data Sheet (SDS) information to deliver field-proven insights and explain the causality behind critical safety measures. The protocols and recommendations herein are designed to create a self-validating system of safety for the experienced scientific professional.

Compound Profile and Hazard Identification

A foundational understanding of the physicochemical properties and toxicological profile of O-butylhydroxylamine hydrochloride is paramount for a robust risk assessment.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4490-82-8 | [TCI EUROPE N.V.][1] |

| Molecular Formula | C4H11NO·HCl | TCI EUROPE N.V. |

| Molecular Weight | 125.60 g/mol | TCI EUROPE N.V. |

| Appearance | White to almost white powder or crystal | [TCI EUROPE N.V.][1] |

| Melting Point | 157-161 °C | [TCI EUROPE N.V.][1] |

| Solubility | Soluble in methanol | [TCI EUROPE N.V.][2] |

Toxicological Profile and Hazard Classification

O-Butylhydroxylamine hydrochloride is classified as a hazardous substance, primarily due to its irritant properties.[2]

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[2] Prolonged or repeated exposure can lead to dermatitis. The irritant nature stems from the reactivity of the hydroxylamine moiety with skin proteins and lipids.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2] The hydrochloride salt can contribute to a low pH environment upon contact with the moisture in the eye, exacerbating the irritant effect.

-

General Hydroxylamine Toxicity: While specific data for the O-butyl derivative is limited, the broader class of hydroxylamines is known to pose additional risks. Acute and chronic exposure to hydroxylamines can lead to methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[1][3][4] This can manifest as cyanosis (blueish skin), headache, dizziness, and weakness.[4] They can also be absorbed through the skin.[4][5]

GHS Hazard Statements:

Signal Word: Warning[2]

Exposure Control and Risk Mitigation

Given that O-butylhydroxylamine hydrochloride does not have an established Occupational Exposure Limit (OEL), a strategy of Control Banding is the most appropriate and responsible approach to risk management. This methodology groups chemicals into hazard "bands" and assigns a corresponding set of control strategies.[6][7][8] For a solid powder with known skin and eye irritation, a moderate control band is warranted.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and inhalation of dust and to prevent skin and eye contact.

-

Ventilation: All handling of O-butylhydroxylamine hydrochloride powder, especially weighing and transfers, must be conducted within a certified chemical fume hood.[9] Local exhaust ventilation is crucial to prevent the dispersion of dust.[2]

-

Contained Weighing: For precise measurements, balances should ideally be placed inside the fume hood. If this is not feasible due to air currents affecting accuracy, an exhausted balance enclosure or a glove bag should be utilized.[9][10]

Administrative Controls: Safe Work Practices

Procedural controls are critical to supplement engineering controls and minimize the risk of exposure.

-

Designated Areas: Clearly demarcate areas where O-butylhydroxylamine hydrochloride is handled.[8] These areas should be equipped with appropriate spill cleanup materials.

-

Safe Weighing Protocol ("Tare Method"): To avoid weighing the powder on an open bench, the following protocol is mandatory:

-

Pre-weigh (tare) a sealable container (e.g., a vial with a cap) on the balance.[7][9]

-

Transfer the container to the chemical fume hood.

-

Add the approximate amount of O-butylhydroxylamine hydrochloride powder to the container.

-

Return the sealed container to the balance to obtain the precise weight.[7][9]

-

Return to the fume hood to prepare the solution.[7][9] This method ensures that any airborne dust is contained within the ventilated space.

-

Caption: Safe weighing workflow for irritating powders.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.

-

Hand Protection: Wear nitrile gloves.[10] Given the risk of skin irritation, ensure gloves are inspected before use and changed immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during the cleanup of a large spill.

-

Skin and Body Protection: A fully fastened laboratory coat is required.[10]

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required. However, in the event of a large spill or ventilation failure, a respirator with a particulate filter (P3 type) may be necessary.

Chemical Reactivity and Stability

Understanding the reactivity of O-butylhydroxylamine hydrochloride is key to its safe use in synthesis and to preventing hazardous situations.

Intended Reactivity in Synthesis

O-alkylhydroxylamines are primarily used as nucleophiles .[11][12] The lone pair of electrons on the nitrogen atom can attack electrophilic centers, such as the carbon atom of a carbonyl group, to form oximes.[5] This reactivity is fundamental to its application in pharmaceutical and fine chemical synthesis.[13]

Hazardous Reactivity and Incompatibilities

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[2] Reaction can be vigorous and exothermic.

-

Thermal Instability: Hydroxylamine and its derivatives are known to be thermally unstable. While O-butylhydroxylamine hydrochloride is more stable than the free base, it should be protected from high temperatures.[5] Catastrophic incidents have occurred with hydroxylamine solutions due to thermal runaway, often initiated by high concentrations and temperatures.[14][15][16] Although less likely with the hydrochloride salt, this inherent instability in the chemical class demands caution.

-

Decomposition: When heated to decomposition, O-butylhydroxylamine hydrochloride can release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[2] Theoretical studies on hydroxylamine suggest that decomposition can be accelerated in aqueous solutions and by the presence of impurities.[17][18]

Caption: Key incompatibility and hazard relationships.

Storage and Handling Protocols

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials.[9] The container must be kept tightly closed to protect from moisture, which can accelerate decomposition.[2]

-

Container Integrity: Use the original container for storage. Ensure it is properly labeled and stored in a secondary container if necessary.

Emergency Procedures

A prepared response is critical to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate action is required in the event of personnel exposure.

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, seek immediate medical attention.

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs or persists, seek medical advice.[2]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, seek immediate medical attention.[2]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Spill and Leak Protocol

A calm and systematic approach is necessary to safely manage a spill.

For Minor Spills (inside a fume hood):

-

Wear appropriate PPE (lab coat, goggles, nitrile gloves).

-

Wipe up the powder with a cloth or paper towel dampened with water to avoid creating dust.

-

Place the contaminated materials in a sealed, labeled waste container.

-

Clean the spill area with soap and water.

For Major Spills (outside a fume hood):

-

Evacuate: Alert personnel in the immediate area and evacuate.

-

Isolate: Restrict access to the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Report: Notify the appropriate institutional safety officer or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste containing O-butylhydroxylamine hydrochloride must be treated as hazardous waste.

-

Collection: Collect waste material, including contaminated PPE and spill cleanup debris, in a clearly labeled, sealed container.

-

Disposal: Dispose of the waste through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[9] Do not dispose of it in the regular trash or down the drain.

Conclusion

O-Butylhydroxylamine hydrochloride is a valuable synthetic tool when handled with the respect its chemical properties demand. By implementing a multi-layered safety approach that prioritizes engineering controls, mandates strict administrative protocols, and requires the correct use of personal protective equipment, researchers can effectively mitigate the risks of skin and eye irritation and other potential hazards associated with the hydroxylamine class. The causality for these stringent measures lies in the compound's inherent irritancy, its potential for thermal instability, and the lack of established occupational exposure limits, necessitating a conservative and proactive safety culture. Adherence to this in-depth technical guidance will empower drug development professionals to utilize this reagent with confidence and security.

References

-

Cority. (2019, August 18). New Guidance Issued by NIOSH for Hazardous Chemicals with No OEL. [Link]

-

EHSLeaders. (2019, July 15). NIOSH Issues Guidance for Hazardous Substances with No Clear OEL. [Link]

-

Wikipedia. Occupational exposure banding. [Link]

-

U.S. Chemical Safety and Hazard Investigation Board. Concept Sciences Hydroxylamine Explosion. [Link]

-

Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS - Safety Data Sheet. [Link]

-

Szabo-Scandic. Hydroxylamine hydrochloride - Safety Data Sheet. [Link]

-

Wikipedia. Hydroxylamine. [Link]

-

University of Texas at Austin. Laboratory Safety and Chemical Hygiene Plan. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. O-Butylhydroxylamine Hydrochloride: A Versatile Reagent for Organic Synthesis and Pharmaceutical Intermediates. [Link]

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

-

Naumann, B. D. (2006). CONTROL BANDING IN THE PHARMACEUTICAL INDUSTRY. ResearchGate. [Link]

-

Gross, P. (1985). Biologic activity of hydroxylamine: a review. Critical Reviews in Toxicology, 14(1), 87-99. [Link]

-

INCHEM. ICSC 0661 - HYDROXYLAMINE. [Link]

-

Duke University. WORKING SAFELY WITH TOXIC POWDERS. [Link]

-

U.S. Chemical Safety and Hazard Investigation Board. (2002, February). Case Study: Concept Sciences, Inc. Hydroxylamine Explosion. [Link]

-

ResearchGate. (2025, August 7). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. [Link]

-

ResearchGate. (2025, August 5). Thermal runaway reaction hazards and mechanisms of hydroxylamine with acid/base contaminants. [Link]

-

U.S. Chemical Safety and Hazard Investigation Board. (2002, February 1). CSB Releases Case Study of Concept Sciences Explosion. [Link]

-

PubMed. (2010, September 2). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. [Link]

-

Evelo, C. T., et al. (1998). Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation. Blood Cells, Molecules, and Diseases, 24(3), 280-95. [Link]

-

ResearchGate. (2025, August 6). Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. [Link]

-

ResearchGate. (2025, August 5). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. [Link]

-

ResearchGate. (2025, August 6). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. [Link]

-

International Journal of Scientific & Development Research. (2018). Review on thermal decomposition of 50% Hydroxylamine/water solution under different condition using adiabatic calorimeter. [Link]

-

Master Organic Chemistry. (2012, June 5). Nucleophiles and Electrophiles. [Link]

Sources

- 1. Toxicity of hydroxylamine sulfate following dermal exposure: variability with exposure method and species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History and evolution of control banding: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICSC 0661 - HYDROXYLAMINE [inchem.org]

- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 6. Control banding - Wikipedia [en.wikipedia.org]

- 7. web.uri.edu [web.uri.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. safety.duke.edu [safety.duke.edu]

- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 11. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. icheme.org [icheme.org]

- 14. Concept Sciences Hydroxylamine Explosion | CSB [csb.gov]

- 15. csb.gov [csb.gov]

- 16. CSB Releases Case Study of Concept Sciences Explosion - Investigations - News | CSB [csb.gov]

- 17. Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijsdr.org [ijsdr.org]

A Technical Guide to the Strategic Application of O-Butylhydroxylamine Hydrochloride in Pharmaceutical Intermediate Synthesis

Abstract

O-butylhydroxylamine hydrochloride is a pivotal reagent in modern medicinal chemistry, primarily utilized for the strategic conversion of aldehydes and ketones into their corresponding O-butyl oxime ethers. This transformation is not merely a synthetic step but a critical drug design tactic employed to overcome prevalent challenges in pharmacokinetics and pharmacodynamics. By masking a metabolically susceptible carbonyl group, the introduction of the O-butyl oxime ether moiety can significantly enhance a drug candidate's metabolic stability, modulate its lipophilicity to improve bioavailability, and refine its interaction with biological targets. This guide provides an in-depth examination of the reagent's properties, reaction mechanisms, strategic applications, and practical experimental protocols, offering researchers and drug development professionals a comprehensive resource for its effective implementation.

Introduction: The Role of O-Alkylated Hydroxylamines in Drug Design

Hydroxylamine derivatives are a cornerstone of medicinal chemistry, valued for their ability to form stable oxime linkages with carbonyl compounds found in many bioactive molecules.[1][2] Among these, O-alkylated hydroxylamines, such as O-butylhydroxylamine hydrochloride (CAS No: 4490-82-8), offer a predictable and robust method for introducing specific alkyl groups.[3][4] The hydrochloride salt form enhances the reagent's stability and shelf-life, making it a reliable component in multi-step synthetic routes.[5]

The primary function of this reagent is to serve as a synthetic precursor for O-butyl oxime ethers.[3] This functional group is a key feature in numerous approved drugs and clinical candidates, where its presence is directly linked to improved therapeutic profiles. The strategic decision to incorporate an O-butyl oxime is often driven by the need to protect a carbonyl group from rapid in vivo reduction, a common metabolic fate that can lead to rapid drug clearance and low efficacy.

Physicochemical Properties and Reactivity

The utility of O-butylhydroxylamine hydrochloride is grounded in its chemical properties. The hydrochloride salt is typically a white crystalline solid that is soluble in water and polar organic solvents.[6] The reactivity resides in the nucleophilic aminooxy (-ONH₂) group. In a reaction medium, a base is used to neutralize the hydrochloride salt, liberating the free hydroxylamine which then acts as a potent nucleophile. The butyl group is sterically and electronically unobtrusive during the reaction, serving as the desired O-alkyl substituent in the final product.

For reference, the properties of the closely related and extensively documented isomer, O-tert-butylhydroxylamine hydrochloride, are summarized below.

| Property | Value | Source |

| CAS Number | 39684-28-1 | [7] |

| Molecular Formula | C₄H₁₂ClNO | [7][8] |

| Molecular Weight | 125.60 g/mol | [7][8] |

| Appearance | White to almost white powder/crystal | [9] |

| Melting Point | 158-159 °C | [9] |

| Solubility | H₂O: 0.5 g/10 mL | [6] |

Core Application: Mechanistic Synthesis of O-Butyl Oxime Ethers

The reaction between a carbonyl compound (aldehyde or ketone) and O-butylhydroxylamine hydrochloride is a robust and high-yielding condensation reaction that proceeds via a well-understood mechanism.

Mechanism of Action

The reaction can be dissected into four key stages:

-

Deprotonation: The reaction is initiated by the addition of a mild base (e.g., pyridine, sodium acetate, or potassium carbonate) which neutralizes the hydrochloride salt to generate the free O-butylhydroxylamine. This unmasks the nucleophilic nitrogen atom.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of O-butylhydroxylamine attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate known as a carbinolamine.[10]

-

Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs. The newly formed alkoxide anion is protonated, while the positively charged nitrogen is deprotonated, resulting in a neutral carbinolamine intermediate.

-

Dehydration: Under the slightly acidic conditions of the reaction (due to the conjugate acid of the base), the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen then forms a double bond with the carbon, expelling water and forming the final, stable C=N oxime ether bond.[10]

Strategic Importance in Drug Design

The installation of an O-butyl oxime ether is a deliberate strategy to enhance the properties of a pharmaceutical agent.

-

Enhancement of Metabolic Stability: Carbonyl groups are prime targets for reduction by aldo-keto reductase enzymes in vivo. This metabolic pathway is a major route of drug inactivation and clearance. Converting the carbonyl to a sterically shielded and electronically different O-butyl oxime ether effectively blocks this reduction, thereby increasing the drug's metabolic half-life and overall exposure.

-

Modulation of Lipophilicity and Bioavailability: The addition of a four-carbon butyl chain significantly increases the lipophilicity (logP) of a molecule. This modification can be critical for improving a drug's ability to cross lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier. Enhanced absorption directly contributes to improved oral bioavailability.

-

Refinement of Receptor Binding: The oxime ether linkage introduces specific geometric constraints (as E and Z isomers) and acts as both a hydrogen bond donor and acceptor.[1][11] These features can be exploited to optimize the binding orientation and affinity of a drug within its target protein, potentially leading to increased potency and selectivity.

-

Case Study: The Cephalosporin Precedent: A classic illustration of the oxime ether's power is seen in second and third-generation cephalosporin antibiotics like Cefuroxime.[12][13] While Cefuroxime itself contains an O-methyl oxime, the strategic principle is identical. The (Z)-oxime ether moiety sterically hinders the approach of β-lactamase enzymes, which are produced by resistant bacteria to degrade β-lactam antibiotics.[1] This structural feature is directly responsible for the expanded spectrum of activity against many Gram-positive and Gram-negative pathogens.[1]

Experimental Protocols and Workflows

The synthesis of O-butyl oxime ethers is a standard transformation in organic chemistry. The following protocol provides a reliable, self-validating methodology.

General Procedure for O-Butyl Oxime Ether Synthesis

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or dichloromethane, ~0.2 M).

-

Addition of Reagents: To the stirred solution, add O-butylhydroxylamine hydrochloride (1.1–1.2 eq.) followed by a base (e.g., pyridine, 2.0 eq., or anhydrous potassium carbonate, 2.0 eq.).[14][15]

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 2–24 hours). Gentle heating or reflux may be required for less reactive ketones.[14][16]

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Dilute the residue with a water-immiscible organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base like pyridine), saturated aqueous NaHCO₃ (to remove any acidic byproducts), and brine.[14]

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to obtain the pure O-butyl oxime ether.[14]

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Safety and Handling

O-butylhydroxylamine hydrochloride and its isomers are irritants and require careful handling in a laboratory setting.

-

Hazards: Causes serious eye irritation and skin irritation.[4][17][18] May cause respiratory irritation if inhaled as a dust.[17][19]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[4][17] Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4][17]

-

Spill Response: In case of a spill, avoid generating dust.[19] Sweep up the solid material and place it in a sealed container for disposal according to local regulations.

Conclusion

O-butylhydroxylamine hydrochloride is far more than a simple synthetic building block; it is a strategic tool for molecular design in pharmaceutical development. Its proficient conversion of aldehydes and ketones into stable O-butyl oxime ethers provides medicinal chemists with a reliable method to address fundamental challenges in drug metabolism and bioavailability. By blocking sites of enzymatic reduction and fine-tuning lipophilicity, this reagent enables the optimization of lead compounds into viable clinical candidates. A thorough understanding of its reactivity, applications, and handling is therefore essential for any scientist engaged in the synthesis of novel therapeutic agents.

References

- SAFETY DATA SHEET - Fisher Scientific. (2009-09-22). Fisher Scientific.

- O-Butylhydroxylamine Hydrochloride: A Versatile Reagent for Organic Synthesis and Pharmaceutical Intermedi

- B5686 - O-Butylhydroxylamine Hydrochloride - SAFETY D

- Cefuroxime synthesis. ChemicalBook.

- FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC (PubMed Central).

- O-Isobutylhydroxylamine hydrochloride - SAFETY D

- O-TERT-BUTYLHYDROXYLAMINE HYDROCHLORIDE. Chongqing Chemdad Co., Ltd.

- O-tert-Butylhydroxylamine hydrochloride >=99.

- SAFETY DATA SHEET - Fisher Scientific. (2009-04-08). Fisher Scientific.

- A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA). International Journal of Sciences: Basic and Applied Research (IJSBAR).

- Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Angewandte Chemie.

- SAFETY DATA SHEET - Hydroxylamine hydrochloride. (2025-11-06). Sigma-Aldrich.

- One-pot synthesis of oxime ethers from cinnamaldehyde. Journal of Chemical and Pharmaceutical Research (JOCPR).

- N-tert-Butylhydroxylamine hydrochloride. Chem-Impex.

- Synthesis of Some Benzyl Oxime Ethers. (2025-02-19). Journal of Education for Pure Science-University of Thi-Qar.

- O-tert-Butylhydroxylamine hydrochloride | CAS 39684-28-1. Santa Cruz Biotechnology.

- Application Notes and Protocols for Oxime Bond Form

- A Review of Biologically Active Oxime Ethers. (2023-06-28). PMC (PubMed Central).

- Formation of an Oxime